molecular formula C11H10N2OS B2950913 3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one CAS No. 941977-22-6

3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one

Cat. No.: B2950913
CAS No.: 941977-22-6
M. Wt: 218.27
InChI Key: XAANDACGWILISG-UHFFFAOYSA-N
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Description

3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one is a heterocyclic compound that contains a pyrazinone core with a thioxo group and a p-tolyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group or modify the pyrazinone ring.

    Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the compound.

Scientific Research Applications

3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or altering conformational states.

Comparison with Similar Compounds

Similar Compounds

    3-thioxo-1-phenyl-3,4-dihydropyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-thioxo-1-(m-tolyl)-3,4-dihydropyrazin-2(1H)-one: Similar structure but with a meta-tolyl group.

Uniqueness

3-thioxo-1-(p-tolyl)-3,4-dihydropyrazin-2(1H)-one is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-methylphenyl)-2-sulfanylidene-1H-pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)13-7-6-12-10(15)11(13)14/h2-7H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAANDACGWILISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CNC(=S)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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